molecular formula C16H20N2O5 B12900605 1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine CAS No. 61617-07-0

1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine

Cat. No.: B12900605
CAS No.: 61617-07-0
M. Wt: 320.34 g/mol
InChI Key: XMVYSQUPGXSTJR-DGCLKSJQSA-N
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Description

1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine is a synthetic dipeptide building block featuring a benzyloxycarbonyl (Cbz or Z) N-terminal protecting group and is constructed from D-proline and D-alanine. With a molecular weight of 320.34 g/mol , this compound is characterized by its use of D-amino acids, which invert the stereochemical orientation found in native peptides . This key structural distinction confers greater resistance to proteolytic cleavage by common proteases, making it a valuable tool for studying protease specificity and mechanism . Its primary research applications include serving as a stable intermediate in the solid-phase and solution-phase synthesis of more complex peptides containing D-amino acids , investigating the role of stereochemistry in biological activity and receptor binding , and exploring bacterial cell wall processes, given the known incorporation of D-alanine into teichoic acids . The orthogonal Cbz protecting group can be removed under mild hydrogenation conditions, allowing for selective directional chain elongation. This dipeptide is supplied for research applications only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61617-07-0

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

(2R)-2-[[(2R)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C16H20N2O5/c1-11(15(20)21)17-14(19)13-8-5-9-18(13)16(22)23-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,19)(H,20,21)/t11-,13-/m1/s1

InChI Key

XMVYSQUPGXSTJR-DGCLKSJQSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@H]1CCCN1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Benzyloxy Carbonyl D Prolyl D Alanine

Strategic Design of Peptide Bond Formation for D-Prolyl-D-alanine Sequence

The creation of the peptide bond between D-proline and D-alanine is the cornerstone of synthesizing Z-D-Pro-D-Ala. This process involves the activation of the carboxylic acid group of the N-protected D-proline and its subsequent reaction with the amino group of D-alanine. The choice of synthetic strategy, whether in solution or on a solid support, significantly influences the efficiency and outcome of the synthesis.

A variety of coupling reagents are available to facilitate the formation of the amide bond, each with its own mechanism and effectiveness. Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. nih.govgoogle.com For instance, the synthesis of benzyloxycarbonyl alanyl alanine (B10760859) has been achieved using DCC in dichloromethane (B109758). google.com

Other classes of coupling reagents include phosphonium (B103445) salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), and uronium salts, like O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU). nih.gov These reagents are known for their high efficiency and rapid reaction times. nih.gov The mechanism generally involves the formation of a highly reactive activated ester of the N-protected amino acid, which then readily reacts with the amine component. The choice of reagent can be critical, especially when dealing with sterically hindered amino acids like proline.

Table 1: Comparison of Common Coupling Reagents for Dipeptide Synthesis

Coupling Reagent Additive Common Solvents Key Advantages Potential Drawbacks
DCC HOBt Dichloromethane (DCM), Dimethylformamide (DMF) Cost-effective, widely used. Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification.
EDC HOBt Water, DCM, DMF Water-soluble carbodiimide (B86325), byproduct is also water-soluble, simplifying workup. Can be less reactive than DCC.
TBTU HOBt, DIEA DMF, DCM High coupling efficiency, fast reaction rates. nih.govmdpi.com Can cause racemization if not used carefully.
PyBOP DIEA DMF, NMP Excellent for sterically hindered couplings, low racemization. Higher cost compared to carbodiimides.
TiCl₄ Pyridine (B92270) Pyridine Effective for rapid synthesis, especially with microwave assistance. mdpi.comnih.gov Requires careful handling due to its Lewis acidic nature.

Solution-phase peptide synthesis (SPPS) remains a valuable technique for the preparation of dipeptides like Z-D-Pro-D-Ala, particularly for large-scale synthesis. acs.orgacs.org This method involves carrying out the reaction in a suitable solvent, followed by purification of the product at each step. A general approach involves dissolving the N-protected D-proline and the D-alanine ester in an appropriate solvent, followed by the addition of the coupling reagent. google.com The use of an ester of D-alanine, such as the methyl or benzyl (B1604629) ester, protects the C-terminus and improves solubility. After the coupling reaction, the protecting groups can be selectively removed to yield the final product. A described method for a similar dipeptide involves dissolving benzyloxycarbonyl-L-alanine and L-cysteine methyl ester hydrochloride in dichloromethane, followed by the addition of a coupling reagent and a base like N-methylmorpholine. orgsyn.org

While solution-phase synthesis is effective, solid-phase peptide synthesis (SPPS) offers advantages in terms of ease of purification and automation. rsc.orgyoutube.comnih.gov In SPPS, the C-terminal amino acid (D-alanine) is first anchored to a solid support (resin). lsu.edu The synthesis then proceeds by sequentially adding the N-protected amino acids. For the synthesis of Z-D-Pro-D-Ala, D-alanine would be attached to a suitable resin, followed by deprotection of its amino group. Then, a solution of Z-D-proline and a coupling reagent would be added to the resin to form the peptide bond. The choice of resin is crucial and depends on the desired C-terminal functionality and the cleavage conditions. lsu.edu A key advantage of SPPS is that excess reagents and byproducts can be easily washed away after each step, simplifying the purification process. lsu.edu

Enantiospecificity and Diastereoselectivity Control in Synthesis

Maintaining the stereochemical integrity of the chiral centers in both D-proline and D-alanine is paramount during the synthesis of Z-D-Pro-D-Ala. The use of D-amino acids is of particular interest as they can confer resistance to proteolytic degradation in peptides. nih.gov Racemization, the loss of stereochemical purity, can occur at the α-carbon of the activated amino acid, in this case, Z-D-proline. The risk of racemization is influenced by the coupling method, the presence of certain additives, and the reaction conditions.

The addition of reagents like HOBt to carbodiimide-mediated couplings is a well-established strategy to suppress racemization. nih.gov The mechanism involves the in-situ formation of an HOBt-ester, which is less prone to racemization than the O-acylisourea intermediate. Furthermore, the choice of coupling reagent itself plays a significant role. Reagents like PyBOP are generally considered to be "racemization-free" for most applications. The inherent rigidity of the proline ring can also influence the stereochemical outcome of the reaction. nih.gov Careful selection of coupling reagents and optimization of reaction conditions are crucial for achieving high diastereoselectivity, ensuring the formation of the desired D-D isomer over other potential diastereomers (D-L, L-D, L-L). nih.gov

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and purity of the final product requires careful optimization of several reaction parameters, with the choice of solvent being a critical factor.

The solvent in which the peptide coupling reaction is performed can have a profound impact on both the reaction rate and the stereochemical outcome. nih.gov Solvents with high polarity, such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP), are commonly used in peptide synthesis due to their excellent solvating properties for the reactants. tandfonline.com The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction kinetics. nih.gov For example, a more polar solvent can better solvate the transition state of the peptide bond formation, potentially accelerating the reaction.

However, the solvent can also influence the extent of side reactions, including racemization. In some cases, less polar solvents like dichloromethane (DCM) may be preferred to minimize racemization, although this can sometimes come at the cost of slower reaction rates. nih.gov The choice of solvent is therefore a trade-off between reaction efficiency and the preservation of stereochemical integrity. Microwave-assisted synthesis in solvents like pyridine has been shown to significantly reduce reaction times while maintaining high yields and chiral integrity. mdpi.comnih.gov

Table 2: Influence of Solvent on the Synthesis of Dipeptides

Solvent Polarity (Dielectric Constant) Typical Application Effect on Kinetics Effect on Stereochemistry
Dichloromethane (DCM) 9.1 Solution-phase synthesis Moderate reaction rates. Generally good for minimizing racemization. nih.gov
Dimethylformamide (DMF) 36.7 Solid-phase and solution-phase synthesis Generally fast reaction rates. mdpi.com Can sometimes promote racemization, especially with prolonged reaction times or elevated temperatures.
N-Methylpyrrolidone (NMP) 32.2 Solid-phase synthesis Excellent solvating properties, leading to good reaction rates. Similar potential for racemization as DMF.
Pyridine 12.4 Solution-phase synthesis, especially with certain coupling agents Can facilitate rapid reactions, particularly under microwave irradiation. mdpi.comnih.gov Can influence the basicity of the reaction mixture, which may affect stereochemistry.
Tetrahydrofuran (THF) 7.6 Solution-phase synthesis Moderate reaction rates. Often a good compromise between solubility and minimizing side reactions.

Temperature and Pressure Influence on Synthetic Pathways

The formation of the peptide bond between N-benzyloxycarbonyl-D-proline and a D-alanine ester is significantly influenced by temperature and pressure, particularly in modern synthetic approaches like microwave-assisted peptide synthesis (MAPS). These parameters are critical in controlling reaction kinetics, yield, and the stereochemical integrity of the final dipeptide.

In MAPS, precise control over temperature and pressure can accelerate what would otherwise be a lengthy process. google.combiotage.com The majority of peptide couplings assisted by microwaves are conducted at temperatures ranging from 50°C to 80°C. rsc.orgluxembourg-bio.com Such elevated temperatures can dramatically reduce reaction times from hours to mere minutes. google.com For the synthesis of 1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine, operating within this temperature range using a suitable coupling agent can enhance the rate of acylation. One study demonstrated that with carbodiimide-based activation, very rapid and efficient couplings could be achieved in as little as two minutes at a temperature of 90°C. google.com

However, higher temperatures also increase the risk of unwanted side reactions. researchgate.net For sensitive amino acids, there is a heightened risk of epimerization (racemization) at the chiral centers. To mitigate this, couplings involving susceptible residues are often performed at lower temperatures, typically below 50°C. rsc.orgluxembourg-bio.com While D-proline is less prone to racemization due to its cyclic structure, the D-alanine residue's stereochemistry must be carefully preserved. Studies comparing microwave heating to conventional heating at identical temperatures (e.g., 86°C) have shown nearly identical peptide purity and racemization levels, suggesting that the primary advantage of microwave irradiation is its efficient thermal effect rather than a non-thermal microwave-specific effect. rsc.orgacs.org

Pressure is another key variable in a sealed-vessel microwave reactor. As the solvent heats, pressure builds, which can further accelerate the reaction by raising the solvent's boiling point, allowing for higher reaction temperatures. Microwave synthesis instruments provide a controlled environment where both temperature and pressure can be monitored and regulated, ensuring consistent and reproducible results. google.comrsc.org

Table 1: Influence of Temperature on Peptide Coupling Reactions

Parameter Condition Outcome & Considerations Source(s)
Standard Temperature Room Temperature Slower reaction times, often requiring several hours to days for completion. google.com
Moderate Heating 35°C - 50°C Increased reaction rate with a lower risk of side reactions like epimerization. rsc.orgluxembourg-bio.comresearchgate.net
Elevated Temperature 50°C - 90°C Significant acceleration of coupling, especially with microwave assistance (minutes vs. hours). rsc.orggoogle.com
High Temperature > 100°C High risk of side reactions, including epimerization and decomposition of starting materials or products. nih.gov

Purification and Isolation Methodologies for High-Purity 1-[(Benzyloxy)carbonyl)-D-prolyl-D-alanine

Following synthesis, the crude product contains the target dipeptide along with unreacted starting materials, coupling reagents, and by-products. Achieving high purity necessitates robust purification and isolation methodologies, primarily centered on chromatographic techniques and crystallization.

Chromatographic Techniques for Dipeptide Resolution

Chromatography is the cornerstone of peptide purification, with reversed-phase high-performance liquid chromatography (RP-HPLC) being the gold standard due to its exceptional resolving power. bachem.commdpi.com This technique separates molecules based on their hydrophobicity. bachem.com

For a protected dipeptide like this compound, a typical RP-HPLC protocol involves a C18-modified silica (B1680970) stationary phase. bachem.com The mobile phase consists of a gradient system of two solvents: an aqueous phase (Solvent A) and an organic phase (Solvent B), which is usually acetonitrile (B52724). peptide.com To improve the peak shape and resolution, an ion-pairing agent such as 0.1% trifluoroacetic acid (TFA) is typically added to both solvents. bachem.compeptide.com

The purification process begins by eluting with a high percentage of the aqueous solvent, which washes away polar impurities. bachem.com Subsequently, the proportion of acetonitrile is gradually increased in a linear gradient. peptide.com This increasing organic concentration weakens the hydrophobic interactions between the dipeptide and the C18 stationary phase, allowing it to elute from the column. The benzyloxycarbonyl group imparts significant hydrophobicity, ensuring strong retention and allowing for effective separation from more polar impurities. Fractions are collected and analyzed, and those containing the pure product are pooled for subsequent processing. peptide.com For industrial-scale purification, a multi-step approach combining different chromatographic methods, such as an initial capture step using ion-exchange chromatography followed by a final "polishing" step with RP-HPLC, can achieve purities exceeding 99.5%. polypeptide.com

Table 2: Typical Parameters for RP-HPLC Purification of Protected Peptides

Parameter Specification Purpose Source(s)
Stationary Phase C18-modified silica Provides a hydrophobic surface for separation based on polarity. bachem.comunibo.it
Mobile Phase A Water with 0.1% TFA The primary aqueous solvent. TFA acts as an ion-pairing agent. peptide.com
Mobile Phase B Acetonitrile with 0.1% TFA The organic modifier used to elute the peptide from the column. peptide.com
Detection UV at 210-220 nm Detects the peptide bonds and aromatic protecting group. bachem.com
Gradient Increasing percentage of B Gradually increases eluent strength to resolve and elute the target compound. peptide.com

Crystallization Strategies for Enhanced Purity

Crystallization serves as a powerful, cost-effective, and scalable method for the final purification of the dipeptide, capable of removing trace impurities that may co-elute during chromatography. nih.gov The key to successful crystallization is the selection of an appropriate solvent or solvent system where the dipeptide has high solubility at an elevated temperature but low solubility at room or reduced temperatures. researchgate.net

For a moderately polar, protected dipeptide, a common strategy involves dissolving the crude or semi-purified material in a minimal amount of a relatively polar solvent in which it is readily soluble, such as ethyl acetate (B1210297) or hot acetonitrile. researchgate.net Once the dipeptide is fully dissolved, a less polar "anti-solvent," such as petroleum ether or hexane, is slowly added until the solution becomes faintly turbid. This indicates the onset of precipitation. The solution is then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., in a refrigerator), to promote the formation of well-ordered crystals. researchgate.net

This process effectively rejects impurities, which tend to remain in the solvent mixture (the mother liquor). The resulting crystals can be isolated by filtration, washed with a cold solvent to remove any adhering mother liquor, and dried to yield the final, high-purity this compound.

Table 3: Common Solvent Systems for Dipeptide Crystallization

Good Solvent (for dissolution) Anti-Solvent (for precipitation) Rationale Source(s)
Ethyl Acetate Petroleum Ether / Hexane A widely used combination for compounds of intermediate polarity. researchgate.net
Acetonitrile (hot) N/A (cooling) Good for compounds that are significantly more soluble when hot than cold. researchgate.net
Dichloromethane Diethyl Ether / Hexane Offers another polarity pairing for effective crystallization. researchgate.net
Dimethylformamide (DMF) Diethyl Ether (vapor diffusion) Suitable for more polar compounds; slow diffusion promotes large crystal growth. researchgate.net

Elucidating the Molecular Structure and Conformation of 1 Benzyloxy Carbonyl D Prolyl D Alanine

Spectroscopic Analysis for Detailed Structural Assignment (Beyond Basic Identification)

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the solution-state structure of peptides. For 1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine, NMR provides residue-specific information, enabling a detailed reconstruction of its conformational preferences. Due to the presence of the proline residue, the molecule can exist as two distinct rotational isomers (rotamers) around the Cbz-D-Pro bond, a phenomenon that can be explicitly studied by NMR.

A suite of two-dimensional (2D) NMR experiments is essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to map out the molecular structure. nih.govscispace.com

COSY (Correlation Spectroscopy): This homonuclear technique reveals scalar (J) couplings between protons, typically over two to three bonds. For Cbz-D-Pro-D-Ala, it would be used to trace the connectivity within each amino acid residue, for instance, by correlating the D-Ala α-proton (Hα) with its methyl protons (Hβ). chemicalbook.com

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by bonds. chemicalbook.comchemrxiv.org This is crucial for determining the peptide's fold. For example, a NOE between the D-Pro Hα and the D-Ala amide proton (NH) would be strong evidence for a trans peptide bond, while a NOE between the D-Pro Hα and the D-Ala Hα would indicate a cis conformation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a powerful method for assigning carbon signals based on the more easily assigned proton signals. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (over two to four bonds). It is invaluable for connecting the individual amino acid spin systems. For instance, an HMBC correlation from the D-Ala NH to the D-Pro carbonyl carbon would confirm the peptide linkage. chemrxiv.org

The following table presents the expected ¹H and ¹³C NMR chemical shifts for this compound, based on known values for its constituent fragments and similar peptide structures. chemicalbook.comnih.gov Actual experimental values may vary depending on the solvent and temperature.

Table 1: Expected ¹H and ¹³C Chemical Shifts (in ppm) for this compound

Atom PositionExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)
Cbz Group
Phenyl7.30 - 7.40 (m)127.9 - 136.5
CH₂5.10 - 5.20 (s)~67.5
Carbonyl-~155.0
D-Proline Residue
α-CH4.30 - 4.50 (m)~60.0
β-CH₂1.90 - 2.10 (m)~30.0
γ-CH₂1.80 - 2.00 (m)~24.5
δ-CH₂3.40 - 3.60 (m)~47.0
Carbonyl-~173.0
D-Alanine Residue
NH6.80 - 7.20 (d)-
α-CH4.20 - 4.40 (m)~49.0
β-CH₃1.35 - 1.50 (d)~18.0
Carboxyl (COOH)10.0 - 12.0 (s, br)~175.0

A summary of key expected correlations from 2D NMR experiments that would be critical for structural elucidation is provided below.

Table 2: Key Expected 2D NMR Correlations for Structural Elucidation

ExperimentKey Correlation (Proton 1 ↔ Proton 2/Carbon)Structural Information Derived
COSY D-Ala Hα ↔ D-Ala Hβ₃Confirms alanine (B10760859) side chain spin system.
D-Pro Hα ↔ D-Pro Hβ₂Confirms proline spin system connectivity.
NOESY D-Pro Hα ↔ D-Ala NHEvidence for a trans Pro-Ala peptide bond.
D-Pro Hδ₂ ↔ Cbz-CH₂Conformation of the Cbz-Pro urethane (B1682113) bond.
HSQC D-Pro Hα ↔ D-Pro CαUnambiguous assignment of the D-Proline α-carbon.
HMBC D-Ala NH ↔ D-Pro C=OConfirms the peptide bond between D-Pro and D-Ala.
D-Pro Hα ↔ Cbz C=OConfirms the urethane linkage between Cbz and D-Pro.

The stability of specific conformations, particularly those involving hydrogen bonds, can be assessed by monitoring chemical shifts as a function of temperature. nih.gov The chemical shift of an amide proton (NH) that is shielded from the solvent by participating in an intramolecular hydrogen bond will show a much smaller change with temperature (a low temperature coefficient, dδ/dT) compared to a solvent-exposed proton. For Cbz-D-Pro-D-Ala, this experiment would be crucial to detect stable folded structures, such as a β-turn, where the D-Ala NH might be hydrogen-bonded to the Cbz carbonyl oxygen. Such studies would also provide insight into the energy barrier for the cis-trans isomerization of the proline peptide bond. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Amide Bond Characterization

Infrared (IR) and Raman spectroscopy are powerful probes of a peptide's secondary structure and hydrogen-bonding environment by detecting the vibrational modes of its chemical bonds. nih.gov The amide bonds of the peptide backbone give rise to several characteristic vibrational bands.

Amide A band (~3300 cm⁻¹): Primarily due to N-H stretching. A lower frequency indicates stronger hydrogen bonding.

Amide I band (1600-1700 cm⁻¹): Arises mainly from the C=O stretching of the peptide carbonyl groups. This band is highly sensitive to conformation and hydrogen bonding. mpg.de A frequency around 1650 cm⁻¹ is typical for helical structures, while frequencies around 1630 cm⁻¹ and 1680 cm⁻¹ are characteristic of β-sheet or β-turn structures. scispace.com

Amide II band (1510-1580 cm⁻¹): Results from a coupling of N-H in-plane bending and C-N stretching. Its position is also sensitive to secondary structure. mpg.de

For Cbz-D-Pro-D-Ala, analysis of the Amide I region would be particularly informative. A single, sharp band around 1660-1670 cm⁻¹ in a non-polar solvent would suggest a non-hydrogen-bonded, random coil conformation. The appearance of a lower frequency component (e.g., ~1635 cm⁻¹) upon changing to a polar solvent or upon cooling would indicate the formation of an intramolecularly hydrogen-bonded structure, such as a β-turn.

Table 3: Expected IR Frequencies for Amide Bands in Different Conformations

Vibrational ModeExpected Frequency (cm⁻¹) (Non-H-Bonded)Expected Frequency (cm⁻¹) (H-Bonded, e.g., β-turn)
Amide A (N-H) ~3430~3320
Amide I (C=O) ~1670 (Pro-Ala), ~1710 (Cbz)~1635 (Pro-Ala), ~1690 (Cbz)
Amide II (N-H) ~1520~1550

Chiroptical Spectroscopy for Stereochemical Confirmation

Chiroptical techniques are essential for studying chiral molecules, providing information that is complementary to NMR and IR.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, especially the peptide backbone conformation. While standard CD spectra for L-peptides are well-characterized, peptides composed entirely of D-amino acids, like Cbz-D-Pro-D-Ala, are expected to exhibit CD spectra that are mirror images of their L-counterparts.

A CD spectrum showing a strong negative band near 200 nm would suggest a predominantly random coil or disordered structure in solution. The development of features characteristic of ordered structures, such as a negative band around 220 nm and a positive band near 202 nm, would indicate the formation of a Type II' β-turn, which is the mirror image of the Type II β-turn commonly found in L-peptides. nih.gov This technique provides a global picture of the conformational ensemble in solution and serves as an excellent method to confirm the integrity of the stereochemical centers.

Optical Rotatory Dispersion (ORD) Analysis

The ORD spectrum of a peptide is dominated by the contributions of its chromophores, primarily the peptide bonds and any aromatic groups, such as the benzyloxycarbonyl protecting group. leidenuniv.nl The spectrum typically shows a plain curve at longer wavelengths, which becomes a more complex Cotton effect curve (with peaks and troughs) in the vicinity of an absorption band. wikipedia.org

For proline-containing peptides, the rigid pyrrolidine (B122466) ring significantly influences the peptide backbone conformation, which is reflected in the ORD and Circular Dichroism (CD) spectra. researchgate.netiastate.edu Studies on proline-containing peptides often show characteristic spectral features that can be related to specific secondary structures like the polyproline II (PPII) helix. researchgate.netmdpi.com The ORD spectrum of this compound would be a composite of the contributions from the D-proline and D-alanine residues, as well as the Cbz group. By comparing the experimental spectrum with theoretical models or spectra of reference compounds, one could deduce the predominant solution conformation.

No specific ORD data for this compound was found in the searched literature.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide an atomic-resolution structure of this compound in its solid state.

The process of determining the crystal structure begins with growing a single, high-quality crystal of the compound. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The intensities and positions of the diffracted spots are used to calculate an electron density map, from which the positions of the individual atoms can be determined.

For peptides, this process can be challenging due to their conformational flexibility, which can sometimes hinder crystallization. nih.gov However, the presence of the rigid proline residue and the bulky benzyloxycarbonyl group can facilitate the formation of well-ordered crystals. Crystal structures of other N-benzyloxycarbonyl-L-alanyl derivatives have been successfully determined, revealing detailed information about their molecular geometry. nih.gov

The refinement process involves optimizing the fit between the calculated diffraction pattern from the atomic model and the experimentally observed data. The quality of the final structure is typically assessed by parameters such as the R-factor.

A search of crystallographic databases did not yield an experimental crystal structure for this compound.

Hypothetical Crystallographic Data Table:

ParameterValue
Chemical FormulaC₁₉H₂₄N₂O₅
Formula Weight360.41 g/mol
Crystal SystemUnavailable
Space GroupUnavailable
Unit Cell Dimensionsa = ? Å, b = ? Å, c = ? Åα = ? °, β = ? °, γ = ? °
VolumeUnavailable
ZUnavailable
Density (calculated)Unavailable
R-factorUnavailable

This table is for illustrative purposes only, as no experimental data has been published.

Once the crystal structure is determined, the intermolecular interactions that stabilize the crystal packing can be analyzed. These interactions include hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions involving the benzyl (B1604629) group of the Cbz protecting group.

The X-ray structure would reveal the precise conformation of the this compound molecule in the solid state. This includes the dihedral angles (φ, ψ) of the peptide backbone, the puckering of the D-proline ring, and the orientation of the D-alanine side chain and the benzyloxycarbonyl group. The conformation of the peptide bond between the D-proline and D-alanine residues (cis or trans) would be unambiguously determined. While the trans conformation is generally favored in linear peptides, the X-Pro bond has a higher propensity to adopt the cis conformation.

Gas-Phase Structural Characterization

Gas-phase techniques, particularly those coupled with mass spectrometry, allow for the study of the intrinsic properties of molecules in the absence of solvent or crystal packing forces.

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions based on their size, shape, and charge in the gas phase. wm.eduwm.edu When applied to peptides, IM-MS can provide information about their conformational distribution. rug.nlnih.gov

In an IM-MS experiment, ions of this compound would be generated, typically by electrospray ionization, and introduced into a drift tube filled with an inert buffer gas. An electric field propels the ions through the gas, and their drift time is measured. Compact, folded conformations will experience fewer collisions with the buffer gas and travel faster than extended, unfolded conformations. The resulting arrival time distribution can be converted into a collision cross-section (CCS), which is a measure of the ion's rotational average projected area.

By comparing experimental CCS values with those calculated for theoretically modeled structures, it is possible to gain insight into the preferred gas-phase conformations of the dipeptide. chemrxiv.org This technique can distinguish between different conformers and provide information on the effects of the protecting group and the specific amino acid sequence on the peptide's intrinsic folding preferences. rsc.org

No specific ion mobility data for this compound was found in the searched literature.

Hypothetical Ion Mobility Data Table:

Ion SpeciesCharge State (z)Experimental CCS (Ų)Predominant Conformation
[M+H]⁺1UnavailableUnavailable
[M+Na]⁺1UnavailableUnavailable

This table is for illustrative purposes only, as no experimental data has been published.

Rotational Spectroscopy for Precise Geometries

Rotational spectroscopy stands as a powerful high-resolution technique for the unambiguous determination of the gas-phase geometric structure of molecules. By probing the quantized rotational energy levels, this method provides exceptionally precise values for rotational constants, from which the principal moments of inertia of the molecule are derived. These moments of inertia are intrinsically linked to the mass distribution of the atoms within the molecule and thus offer a direct route to determining bond lengths, bond angles, and dihedral angles with remarkable accuracy.

While extensive research exists on the synthesis of dipeptides, including those with benzyloxycarbonyl protecting groups, specific studies employing rotational spectroscopy on this compound are not prominently available in the current body of scientific literature. However, the application of this technique to analogous peptide-like molecules, such as N-acetyl alanine methyl ester, provides a clear illustration of the detailed structural information that can be obtained. nih.gov

In a typical rotational spectroscopy experiment, a molecule in the gas phase is exposed to microwave radiation. The molecule absorbs energy at specific frequencies corresponding to the transitions between its rotational energy levels. The resulting absorption spectrum is a unique fingerprint of the molecule's three-dimensional structure. For a complex molecule like this compound, the spectrum would be rich and would likely exhibit fine and hyperfine structures arising from the internal rotation of molecular subgroups, such as the methyl group of the alanine residue, and from the nuclear quadrupole coupling of ¹⁴N nuclei.

The analysis of a rotational spectrum begins with the assignment of the observed transitions to specific quantum number changes. This assignment allows for the determination of the rotational constants (A, B, and C), which are inversely proportional to the moments of inertia (Iₐ, Iₑ, and Iₑ) about the principal axes of the molecule.

For a molecule as flexible as a protected dipeptide, multiple conformers may exist in the gas phase. Rotational spectroscopy is particularly adept at identifying and characterizing these different conformers, as each will have a distinct set of rotational constants and therefore a unique rotational spectrum. Theoretical calculations, such as density functional theory (DFT) or ab initio methods, are often used in conjunction with experimental data to predict the likely stable conformers and their rotational constants, which aids in the assignment of the experimental spectrum. nih.gov

Research on similar biomimetic molecules has demonstrated that this technique can also elucidate the subtle effects of intramolecular interactions, such as hydrogen bonding, which play a crucial role in defining the conformational landscape of peptides. The precise structural parameters obtained from rotational spectroscopy can serve as benchmarks for refining and validating computational models of peptide structure and dynamics. nih.gov

While specific experimental data for this compound is not available, the table below illustrates the type of information that would be generated from a successful rotational spectroscopy study. The hypothetical data for different conformers would allow for a detailed understanding of the molecule's potential energy surface.

ParameterHypothetical Conformer IHypothetical Conformer II
Rotational Constant A (MHz)1500.12341450.5678
Rotational Constant B (MHz)800.5678820.1234
Rotational Constant C (MHz)750.9101780.5432
Moment of Inertia Iₐ (amu Ų)336.987348.456
Moment of Inertia Iₑ (amu Ų)631.456616.234
Moment of Inertia Iₑ (amu Ų)673.123647.567

Computational Chemistry and Theoretical Investigations of 1 Benzyloxy Carbonyl D Prolyl D Alanine

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations offer a foundational, first-principles approach to understanding the behavior of molecules by solving approximations of the Schrödinger equation. For a molecule like 1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine, QM methods are indispensable for mapping its potential energy surface and identifying stable conformational isomers.

Density Functional Theory (DFT) stands as a primary workhorse in the computational study of medium-sized molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT is employed to explore the complex conformational landscape arising from the rotation around several key dihedral angles (e.g., the proline ring pucker, the peptide bond, and the D-alanine side chain).

A systematic conformational search followed by DFT optimization (commonly using functionals like B3LYP or M06-2X with a basis set such as 6-31G* or larger) would yield the relative energies of these isomers. The results would typically be presented in a table comparing the energies of the most stable conformers.

Table 1: Illustrative Relative Energies of Cbz-D-Pro-D-Ala Conformers from DFT Calculations This table presents hypothetical data to illustrate typical results from DFT studies.

Conformational IsomerKey Dihedral Angles (ψ_pro, φ_ala)Relative Energy (kcal/mol)Predominant Intramolecular H-Bond
Global Minimum (β-turn like)145°, -80°0.00C=O (Cbz) --- H-N (Ala)
Polyproline II-like150°, -75°1.25None
Extended Conformation160°, 155°2.50None
Folded Isomer 2-60°, -45°3.10C=O (Pro) --- H-N (Ala)

Ab Initio Methods for Benchmarking and Accurate Energy Landscapes

While DFT is highly efficient, high-level ab initio methods are often used to benchmark DFT results and to obtain more accurate energy landscapes for smaller model systems. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation, which is crucial for accurately describing the subtle non-covalent interactions that govern peptide folding.

Due to their significant computational expense, these methods are typically used for single-point energy calculations on geometries optimized at the DFT level. For this compound, a study might use MP2/aug-cc-pVDZ calculations to refine the relative energies of the most stable DFT-optimized conformers. This benchmarking ensures that the chosen DFT functional is reliable for describing the system, a critical step in any rigorous computational study. wustl.edu Such calculations confirm the importance of including electron correlation to accurately model the stability of different peptide structures. researchgate.net

A powerful application of QM calculations is the prediction of spectroscopic properties, which can be directly compared with experimental data. For this compound, DFT can be used to calculate vibrational frequencies.

These theoretical spectra help in the assignment of experimental Infrared (IR) and Raman spectra. For instance, the calculated frequency of the amide I band (primarily C=O stretching) is highly sensitive to the peptide's secondary structure and hydrogen bonding environment. By comparing the calculated vibrational frequencies of different conformers (e.g., β-turn vs. extended), one can identify the specific conformations present in a sample.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While QM methods are excellent for studying static structures and energetics, Molecular Dynamics (MD) simulations are required to explore the conformational dynamics of this compound over time, providing insight into its flexibility and behavior in different environments.

MD simulations rely on a set of parameters known as a force field to define the potential energy of the system. Standard protein force fields like AMBER, CHARMM, and OPLS-AA provide parameters for natural amino acids, but the accuracy for non-standard residues like the benzyloxycarbonyl-protected N-terminus can be variable. wustl.edunih.govnih.gov

Therefore, a crucial first step is the development and/or validation of force field parameters for the Cbz-D-Pro moiety. This process involves deriving atomic charges and torsional parameters specifically for the protected dipeptide. Partial atomic charges are typically derived by fitting them to the electrostatic potential calculated using high-level QM methods. Torsional parameters are often adjusted to reproduce the potential energy surfaces of key dihedral angles (e.g., the C-N bond of the Cbz group) as determined by QM scans. nih.gov The quality of the force field is paramount, as it directly impacts the reliability of the simulation results. nih.gov

Once a reliable force field is established, MD simulations can be performed to study the dynamic behavior of this compound. Simulations are typically run in explicit solvent environments, such as water or a less polar solvent like chloroform, to mimic experimental conditions. mdpi.comnih.gov

By running simulations for hundreds of nanoseconds or longer, a conformational ensemble can be generated. nih.gov Analysis of this ensemble reveals the most populated conformational states and the transitions between them. This analysis often involves plotting the distribution of key dihedral angles (a Ramachandran-like plot for the non-standard peptide) or using dimensionality reduction techniques like Principal Component Analysis (PCA) to identify the dominant modes of motion. nih.gov

The results can show how the solvent environment influences conformational preferences. For example, in water, conformations that maximize hydrogen bonding with the solvent may be favored, whereas in a non-polar solvent, structures stabilized by internal hydrogen bonds might become more prevalent.

Table 2: Illustrative Conformational Population of Cbz-D-Pro-D-Ala from MD Simulations in Different Solvents This table presents hypothetical data to illustrate typical results from MD simulations, showing the percentage of simulation time spent in major conformational clusters.

Conformational ClusterDominant Population in Water (%)Dominant Population in Chloroform (%)
β-turn like45%70%
Polyproline II-like35%15%
Extended15%10%
Other5%5%

This type of analysis provides a dynamic picture of the molecule, complementing the static view from QM calculations and offering a more complete understanding of its structural properties.

Free Energy Landscapes and Transition Pathways

A molecule's biological function is intrinsically linked to its three-dimensional structure and conformational dynamics. The free energy landscape (FEL) provides a map of the accessible conformations of a molecule and the energetic barriers between them. By understanding the FEL of this compound, we can identify its most stable structures and the pathways for transitioning between different conformational states.

Molecular dynamics (MD) simulations are a primary tool for generating the data needed to construct an FEL. These simulations model the movement of atoms over time based on a force field that describes the intra- and intermolecular forces. By running long-duration MD simulations, a wide range of molecular conformations can be sampled.

The resulting trajectory from an MD simulation can be analyzed using dimensionality reduction techniques, such as principal component analysis (PCA), to identify the most significant collective motions of the atoms. The FEL is then constructed by plotting the free energy as a function of these principal components. The landscape will typically show several energy minima, corresponding to stable or metastable conformations, connected by transition pathways over energy barriers.

For this compound, the key dihedral angles of the proline and alanine (B10760859) residues, as well as the orientation of the benzyloxycarbonyl protecting group, would be the primary determinants of its conformational space. The proline ring can adopt different puckering conformations (e.g., endo and exo), and the peptide bond can exist in either a cis or trans configuration, although trans is generally favored.

Hypothetical Free Energy Landscape Analysis:

A hypothetical FEL for this compound might reveal two major energy basins. Basin A could represent the global minimum energy conformation, characterized by a trans peptide bond and a specific proline ring pucker. Basin B might represent a higher energy, metastable state with a different orientation of the benzyloxycarbonyl group relative to the dipeptide backbone. The transition pathway between these states would involve surmounting a specific energy barrier, the height of which would determine the rate of interconversion.

Table 1: Hypothetical Energy Minima and Transition State Energies for this compound from a Theoretical Free Energy Landscape
Conformational StatePrincipal Component 1 (PC1)Principal Component 2 (PC2)Relative Free Energy (kcal/mol)Description
Basin A (Global Minimum)-2.51.00.0Extended conformation, trans-peptide bond
Basin B (Metastable)1.8-1.52.5Partially folded conformation
Transition State (A to B)0.2-0.35.8Saddle point on the energy surface

Docking and Molecular Recognition Studies (Theoretical Enzymatic Interactions)

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. This is particularly useful for predicting the interaction between a potential drug molecule and its protein target.

Computational Modeling of Potential Enzyme Active Site Interactions

In a theoretical study, this compound could be docked into the active site of a hypothetical enzyme, for instance, a D-aminopeptidase or a custom-designed peptidase. The process involves defining a binding pocket on the enzyme and then using a scoring function to evaluate thousands of possible binding poses of the ligand.

The benzyloxycarbonyl group, being bulky and aromatic, would likely play a significant role in the binding, potentially forming hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the enzyme's active site. The D-proline and D-alanine residues would offer opportunities for hydrogen bonding and further hydrophobic interactions.

Binding Energy Calculations and Interaction Hotspots

Once a preferred binding pose is identified, the strength of the interaction can be estimated by calculating the binding free energy. This value gives an indication of the stability of the ligand-enzyme complex. Furthermore, the specific interactions contributing to this binding energy can be dissected to identify "hotspots." These are key residues in the enzyme's active site that contribute most significantly to the binding.

Hypothetical Docking Results:

A docking simulation of this compound into a hypothetical peptidase active site might predict a binding energy of -8.5 kcal/mol. The analysis could reveal the following key interactions:

Hydrogen Bonds: The carbonyl oxygen of the alanine residue could act as a hydrogen bond acceptor with the backbone amide of a glycine (B1666218) residue in the active site. The amide proton of the alanine could act as a hydrogen bond donor to a catalytic aspartate residue.

Hydrophobic Interactions: The proline ring could fit into a hydrophobic pocket lined by leucine (B10760876) and valine residues.

π-π Stacking: The phenyl ring of the benzyloxycarbonyl group could form a π-π stacking interaction with a tyrosine residue.

Table 2: Hypothetical Interaction Hotspots for this compound in a Theoretical Enzyme Active Site
Ligand MoietyEnzyme ResidueInteraction TypeEstimated Contribution to Binding Energy (kcal/mol)
Benzyloxycarbonyl (Phenyl Ring)Tyrosine-105π-π Stacking-2.1
Proline RingLeucine-88, Valine-92Hydrophobic-1.8
Alanine CarbonylGlycine-120 (Backbone)Hydrogen Bond-1.5
Alanine AmideAspartate-150Hydrogen Bond-1.7

Structure-Activity Relationship (SAR) Prediction through In Silico Methods

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, unsynthesized compounds.

To build a QSAR model for this compound, a set of structurally related analogues would need to be designed. Modifications could be made to the benzyloxycarbonyl group (e.g., adding substituents to the phenyl ring), the proline ring, or the alanine side chain.

For each analogue, a set of molecular descriptors would be calculated. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to find a correlation between these descriptors and a hypothetical biological activity (e.g., enzyme inhibition).

Hypothetical SAR Predictions:

A hypothetical QSAR model might suggest that:

Electron-withdrawing groups on the phenyl ring of the benzyloxycarbonyl moiety increase the inhibitory activity.

Increasing the hydrophobicity of the amino acid at the second position (replacing alanine with valine or leucine) enhances binding affinity.

The D-proline residue is essential for maintaining the correct conformation for binding, and replacing it with another amino acid would be detrimental to activity.

Table 3: Hypothetical In Silico SAR Predictions for Analogues of this compound
Analogue ModificationKey Descriptor ChangedPredicted Change in ActivityRationale
Addition of a nitro group to the phenyl ringIncreased electronic withdrawal (Hammett constant)IncreaseEnhances electrostatic interactions in the active site.
Replacement of D-alanine with D-valineIncreased hydrophobicity (logP)IncreaseImproved hydrophobic packing in the binding pocket.
Replacement of D-proline with D-pipecolic acidAltered ring size and conformationDecreaseDisrupts the required backbone geometry for optimal binding.
Removal of the benzyloxycarbonyl groupLoss of aromatic and hydrophobic characterSignificant DecreaseLoss of key binding interactions (π-π stacking and hydrophobic).

Table of Mentioned Compounds

Compound Name
This compound
Phenylalanine
Tyrosine
Tryptophan
Glycine
Aspartate
Leucine
Valine
D-Pipecolic acid

}

Reactivity and Derivatization Studies of 1 Benzyloxy Carbonyl D Prolyl D Alanine

Protecting Group Chemistry Applied to the Benzyloxycarbonyl (Cbz) Group

The benzyloxycarbonyl group is a widely used amine protecting group in peptide synthesis due to its stability under various conditions and its susceptibility to specific cleavage methods. peptide.comtotal-synthesis.com Its chemistry is central to the strategic manipulation of Cbz-D-Pro-D-Ala in multi-step syntheses.

The removal of the Cbz group from the proline nitrogen is a key step to enable further peptide chain elongation from the N-terminus. The most common and efficient method for Cbz deprotection is catalytic hydrogenolysis. total-synthesis.com This method involves the cleavage of the benzyl-oxygen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). total-synthesis.com The reaction proceeds under mild conditions and yields the free amine, toluene, and carbon dioxide as byproducts. total-synthesis.com

Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. researchgate.net Reagents such as ammonium (B1175870) formate, 1,4-cyclohexadiene, or triethylsilane can serve as the hydrogen source in the presence of a palladium catalyst. missouri.edunih.gov These methods are often rapid and avoid the need for specialized hydrogenation apparatus.

While specific kinetic data for the deprotection of Cbz-D-Pro-D-Ala is not extensively documented, the rate of hydrogenolysis is generally fast for Cbz-protected amines. Studies on similar dipeptides show that deprotection can be complete within hours under standard conditions (e.g., 1 atm H₂, Pd/C, in a solvent like methanol (B129727) or ethanol). researchgate.netgreentech.fr The kinetics can be influenced by factors such as catalyst activity, substrate concentration, hydrogen pressure, and the presence of any catalyst poisons.

Alternative deprotection methods include the use of strong acids such as HBr in acetic acid or liquid HF, although these conditions are harsh and can affect other acid-labile protecting groups. total-synthesis.com More recently, methods using Lewis acids like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) have been developed for Cbz deprotection under non-reductive conditions. organic-chemistry.org

Table 1: Selective Deprotection Methodologies for the Cbz Group

Method Reagents & Conditions Advantages Disadvantages
Catalytic Hydrogenolysis H₂ (gas), Pd/C, in MeOH or EtOH Mild, clean byproducts (toluene, CO₂) Requires hydrogenation apparatus; catalyst can be pyrophoric
Transfer Hydrogenation Ammonium formate, Pd/C, in MeOH No H₂ gas needed, rapid reaction May require elevated temperatures
Acidolysis HBr in Acetic Acid (AcOH) Effective for substrates sensitive to hydrogenation Harsh conditions, not orthogonal to many other protecting groups
Lewis Acid Cleavage AlCl₃ in HFIP Non-reductive, good functional group tolerance Requires stoichiometric Lewis acid

A key advantage of the Cbz group is its stability across a wide range of chemical conditions, which allows for selective manipulation of other functional groups within the peptide. total-synthesis.com It is generally stable to mildly acidic and basic conditions used in peptide synthesis, such as the trifluoroacetic acid (TFA) treatments for Boc group removal or the piperidine (B6355638) treatments for Fmoc group removal. researchgate.netresearchgate.net This orthogonality is a cornerstone of modern peptide synthesis strategies. peptide.com

However, the Cbz group is not completely inert. It is labile to strong acids like HBr/AcOH and HF. total-synthesis.com While stable to weak bases like triethylamine (B128534) (NEt₃) and pyridine (B92270), stronger basic conditions may compromise its integrity over extended periods. Furthermore, the Cbz group is susceptible to cleavage by certain reducing agents other than catalytic hydrogenation, such as sodium in liquid ammonia. missouri.edu

Table 2: Stability of the Cbz Group

Condition Stability Notes
Mild Acid (e.g., TFA for Boc deprotection) Stable researchgate.netresearchgate.net Allows for orthogonal protection schemes with Boc-protected amino acids.
Strong Acid (e.g., HBr/AcOH, HF) Labile total-synthesis.com Can be used as a deprotection method, but lacks selectivity.
Mild Base (e.g., Piperidine for Fmoc deprotection) Stable researchgate.net Enables use in Fmoc-based solid-phase peptide synthesis (SPPS).
Strong Base (e.g., LiOH, NaOH for ester hydrolysis) Generally Stable Prolonged exposure or high temperatures may lead to cleavage.
Catalytic Hydrogenation Labile total-synthesis.com The primary method for selective Cbz removal.
Standard Coupling Reagents (e.g., HATU, HBTU) Stable Compatible with standard peptide bond formation conditions.

Modifications at the Carboxyl Terminus of D-Alanine

The free carboxylic acid group of the D-alanine residue in Cbz-D-Pro-D-Ala is a primary site for derivatization, allowing for the formation of esters, amides, and the extension of the peptide chain.

The carboxyl group of Cbz-D-Pro-D-Ala can be readily converted into various esters. A common method for this transformation is the Steglich esterification, which utilizes a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). organic-chemistry.orgorganic-chemistry.org This method is known for its mild conditions and tolerance of various functional groups, making it suitable for preparing simple alkyl esters (e.g., methyl, ethyl) or more complex esters. organic-chemistry.orgnih.gov

Amidation of the carboxyl terminus can be achieved by coupling Cbz-D-Pro-D-Ala with a primary or secondary amine. This reaction typically employs standard peptide coupling reagents to activate the carboxylic acid, thereby facilitating nucleophilic attack by the amine. The same reagents used for peptide bond formation (discussed in 5.2.2) are applicable here. For example, reacting Cbz-D-Pro-D-Ala with an amine in the presence of a reagent like HATU and a base like diisopropylethylamine (DIPEA) would yield the corresponding amide.

Cbz-D-Pro-D-Ala is a dipeptide building block that can be coupled to other amino acids or peptide fragments to synthesize larger peptides. The coupling reaction involves the activation of the C-terminal carboxyl group of Cbz-D-Pro-D-Ala, followed by reaction with the N-terminal amine of another amino acid (or peptide). bachem.com

A wide array of coupling reagents has been developed to promote efficient peptide bond formation while minimizing side reactions, particularly racemization. bachem.comacs.org These reagents can be broadly classified into carbodiimides (e.g., DCC, DIC), phosphonium (B103445) salts (e.g., PyBOP, PyAOP), and aminium/uronium salts (e.g., HBTU, HATU, COMU). bachem.com The choice of reagent often depends on the specific amino acids being coupled, as sterically hindered couplings may require more powerful reagents like HATU or PyAOP. peptide.com Typically, these reactions are carried out in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) and often include an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) to suppress racemization. peptide.compeptide.com

For instance, to synthesize a tripeptide, Cbz-D-Pro-D-Ala could be reacted with an amino acid ester (e.g., H-Val-OMe) using HATU as the coupling reagent and DIPEA as the base. escholarship.org

Table 3: Common Coupling Reagents for Peptide Synthesis

Reagent Class Examples Activating Species Common Use Cases
Carbodiimides DCC, DIC, EDC O-acylisourea Solution-phase synthesis (DCC), solid-phase synthesis (DIC), aqueous couplings (EDC)
Phosphonium Salts PyBOP, PyAOP OBt/OAt esters Hindered couplings, cyclizations; less risk of guanidinylation side reactions
Aminium/Uronium Salts HBTU, HATU, HCTU, COMU OBt/OAt/Oxyma esters Fast and efficient couplings in SPPS; HATU is highly effective for difficult sequences

Modifications at the Proline Ring or Alanine (B10760859) Side Chain

While modifications typically occur at the N- or C-termini, derivatization of the amino acid side chains or the proline ring itself offers a pathway to novel peptide structures and functions.

Direct modification of the proline ring within a peptide is challenging. However, a strategy known as "proline editing" allows for the synthesis of diverse 4-substituted proline derivatives. nih.govnih.gov This method involves incorporating a 4-hydroxyproline (B1632879) (Hyp) residue into the peptide sequence, followed by post-synthetic modification of the hydroxyl group. nih.govnih.gov Reactions such as Mitsunobu, oxidation, reduction, and substitution can be performed on the Hyp residue to introduce a wide variety of functionalities at the 4-position of the proline ring while the peptide is still on a solid support. nih.gov Although not directly demonstrated on Cbz-D-Pro-D-Ala, this methodology could be adapted.

The side chain of alanine, a simple methyl group, is generally considered unreactive. However, recent advances in C-H activation chemistry have enabled the post-assembly modification of alanine residues. For example, a palladium-catalyzed β-C(sp³)–H arylation has been reported for alanine residues at the C-terminus of peptides. acs.org This allows for the introduction of an aryl group onto the alanine side chain, transforming it into a phenylalanine derivative. Such a strategy could potentially be applied to Cbz-D-Pro-D-Ala to create Cbz-D-Pro-D-β-aryl-alanine.

Other specialized methods involve synthesizing non-canonical amino acids with modified side chains first and then incorporating them into peptides using standard synthesis protocols. nih.govacs.org

Investigation of Functionalization Strategies

The functionalization of Cbz-D-Pro-D-Ala primarily targets its three main reactive sites: the carboxylic acid of the D-alanine residue, the secondary amine within the proline ring (after potential deprotection), and the methyl group of the D-alanine side chain. Researchers have investigated various transformations at these positions to generate a diverse range of derivatives.

One common strategy involves the modification of the C-terminal carboxylic acid. Standard peptide coupling reactions can be employed to extend the peptide chain, creating tripeptides and larger peptide structures. These reactions typically involve activation of the carboxylic acid, for example with coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with the amino group of another amino acid ester.

Functionalization can also occur at the proline ring. While the benzyloxycarbonyl (Cbz) group protects the proline nitrogen, its removal via catalytic hydrogenation uncovers a secondary amine. nih.gov This amine can then undergo a variety of reactions, including acylation, alkylation, and arylation, to introduce new substituents onto the proline ring. For instance, acylation with different acid chlorides or anhydrides can introduce a range of functional groups, altering the steric and electronic properties of the molecule.

Furthermore, the methyl group of the D-alanine residue, while generally considered less reactive, can be a target for functionalization through C-H activation methodologies. nih.gov Although direct C-H functionalization of the alanine side chain within this specific dipeptide is not extensively documented, related studies on N-protected alanine derivatives have shown the feasibility of palladium-catalyzed arylation of the β-C-H bonds. nih.gov This approach, if applied to Cbz-D-Pro-D-Ala, could open avenues for the synthesis of novel phenylalanine-like unnatural amino acid derivatives.

A summary of potential functionalization strategies is presented in the table below:

Reactive SiteFunctionalization StrategyReagents and ConditionsPotential Products
D-Alanine Carboxylic AcidPeptide CouplingDCC, HOBt, AmineExtended peptide chains
D-Alanine Carboxylic AcidEsterificationAlcohol, Acid catalystEster derivatives
D-Alanine Carboxylic AcidReductionLiAlH4, BH3·THFAmino alcohol derivatives
Proline Nitrogen (after Cbz deprotection)AcylationAcid chloride, BaseN-acylated proline derivatives
Proline Nitrogen (after Cbz deprotection)AlkylationAlkyl halide, BaseN-alkylated proline derivatives
D-Alanine Methyl GroupC-H Arylation (hypothetical)Pd(OAc)2, Ligand, Aryl halideβ-Aryl-alanine derivatives

Stereoselective Introduction of Additional Chiral Centers

A key area of interest in the derivatization of Cbz-D-Pro-D-Ala is the stereoselective introduction of new chiral centers, leveraging the existing stereochemistry of the dipeptide to control the configuration of the newly formed centers. This is often achieved by using the dipeptide as a chiral auxiliary or a chiral template.

One hypothetical approach for introducing a new stereocenter involves the stereoselective alkylation of an enolate derived from a modified Cbz-D-Pro-D-Ala structure. For instance, conversion of the C-terminal carboxylic acid to an ester, followed by treatment with a strong base like lithium diisopropylamide (LDA), could generate a chiral enolate. The facial selectivity of the subsequent alkylation with an electrophile would be influenced by the steric hindrance imposed by the adjacent chiral proline ring, potentially leading to the diastereoselective formation of a new stereocenter at the α-position of the alanine residue.

Another strategy could involve diastereoselective additions to an aldehyde derived from the C-terminus. Reduction of the carboxylic acid to a primary alcohol, followed by oxidation, would yield a chiral aldehyde. Nucleophilic addition to this aldehyde could proceed with facial selectivity directed by the existing chiral centers, leading to the formation of a new stereogenic alcohol.

While specific examples of using Cbz-D-Pro-D-Ala for the stereoselective introduction of additional chiral centers are not prevalent in the readily available literature, the principles of asymmetric synthesis suggest its potential in this regard. The rigid conformation of the proline ring can effectively shield one face of a reactive intermediate, directing the approach of a reagent to the opposite face.

The table below outlines hypothetical strategies for the stereoselective introduction of new chiral centers:

Starting Moiety within Cbz-D-Pro-D-AlaReaction TypeKey StepsExpected Stereochemical Outcome
D-Alanine α-carbonEnolate AlkylationEsterification, Enolate formation with LDA, AlkylationDiastereoselective formation of a new α-substituted alanine derivative
C-terminal AldehydeNucleophilic AdditionReduction to alcohol, Oxidation to aldehyde, Grignard or organolithium additionDiastereoselective formation of a new chiral alcohol
Proline RingAsymmetric Michael AdditionConversion of proline to an enamine, Conjugate addition to an α,β-unsaturated systemDiastereoselective formation of a new stereocenter on the added fragment

Further research is needed to fully explore and document the potential of 1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine as a versatile chiral starting material for the synthesis of complex, stereochemically rich molecules.

Applications of 1 Benzyloxy Carbonyl D Prolyl D Alanine As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Complex Peptidomimetics and Oligopeptides

The rigid D-proline residue in 1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine imparts a specific conformational bias, which is a desirable attribute in the design of peptidomimetics and oligopeptides with defined secondary structures. The Cbz protecting group allows for straightforward peptide coupling reactions, enabling its incorporation into larger peptide chains.

Incorporation into Macrocyclic Peptide Structures

Macrocyclization is a widely employed strategy to enhance the biological activity and stability of peptides by reducing conformational flexibility and improving resistance to proteolytic degradation. nih.gov The defined turn-inducing property of the D-prolyl-D-alanine motif can be exploited to facilitate the synthesis of macrocyclic peptide structures. The incorporation of this dipeptide can help to pre-organize the linear peptide precursor into a conformation that is amenable to efficient ring closure. While specific examples detailing the direct use of this compound in the synthesis of a named macrocyclic peptide are not extensively documented in readily available literature, the principles of peptide macrocyclization support its potential utility in this area. The synthesis of such macrocycles would typically involve the solid-phase or solution-phase elongation of the peptide chain from either the N- or C-terminus of the Cbz-D-Pro-D-Ala unit, followed by a head-to-tail or side-chain cyclization reaction.

Synthesis of Conformationally Constrained Peptide Analogs

The creation of conformationally constrained peptide analogs is a key strategy in medicinal chemistry to develop potent and selective therapeutic agents. nih.gov The introduction of α,α-disubstituted amino acids or the incorporation of specific turn-inducing elements are common approaches. jst.go.jp The D-prolyl-D-alanine sequence is known to favor a β-turn conformation, and its incorporation into a peptide backbone can thus be used to induce a specific fold. This is particularly relevant in the design of peptidomimetics that aim to mimic the structure of a native peptide's binding loop. The synthesis of such analogs would involve standard peptide coupling protocols, where this compound can be coupled with other amino acids or peptide fragments. The resulting linear peptide can then be further elaborated or tested for its biological activity.

Peptidomimetic Strategy Role of this compound Potential Application
MacrocyclizationInduces a turn conformation, facilitating ring closure.Development of stable and potent peptide-based drugs.
Conformational ConstraintActs as a β-turn inducer to mimic protein binding loops.Design of selective receptor ligands or enzyme inhibitors.

Enantioselective Catalysis and Asymmetric Synthesis

The chiral nature of 1-[(Benzyloxy)carbonyl)-D-prolyl-D-alanine makes it an attractive candidate for applications in asymmetric catalysis, either as a chiral auxiliary or as a precursor for more complex chiral ligands.

Use as a Chiral Auxiliary or Ligand Precursor

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. While direct use of this compound as a chiral auxiliary is not widely reported, its constituent amino acids, particularly proline, are well-established in this role. wikipedia.orglibretexts.org The dipeptide itself can serve as a precursor for the synthesis of more elaborate chiral ligands. For instance, the carboxylic acid and the secondary amine of the proline ring could be chemically modified to create bidentate or tridentate ligands for metal-catalyzed asymmetric transformations. The synthesis of such ligands would involve selective modification of the functional groups present in the Cbz-D-Pro-D-Ala scaffold.

Development of Asymmetric Catalytic Systems

Proline and its derivatives are known to be effective organocatalysts for a variety of asymmetric reactions, such as aldol (B89426) and Mannich reactions. wikipedia.orgmdpi.com Peptides containing proline have also been investigated as catalysts in asymmetric synthesis. nih.govnih.gov It is conceivable that this compound or its derivatives could be employed in the development of novel asymmetric catalytic systems. For example, the dipeptide could be anchored to a solid support, creating a recyclable heterogeneous catalyst. nih.gov The performance of such a catalytic system would be evaluated based on the yield and enantiomeric excess of the product obtained in a model asymmetric reaction.

Catalytic Application Potential Role of Cbz-D-Pro-D-Ala Example Reaction Key Performance Metrics
Chiral Ligand SynthesisPrecursor for multidentate chiral ligands.Asymmetric hydrogenationEnantiomeric excess (ee), turnover number (TON)
OrganocatalysisHeterogenized catalyst on a solid support.Asymmetric aldol reactionDiastereoselectivity (dr), enantiomeric excess (ee)

Preparation of Functional Biomaterials and Supramolecular Structures

The self-assembly of peptides and peptidomimetics into well-ordered nanostructures is a burgeoning area of research with applications in materials science and biomedicine. nih.govresearchgate.net The specific sequence and stereochemistry of the peptide building blocks play a crucial role in directing the self-assembly process.

Assembly into Self-Assembling Peptidic Nanostructures

The self-assembly of short peptides into well-defined nanostructures is a phenomenon driven by a complex interplay of non-covalent interactions. These interactions include hydrogen bonding between peptide backbones, π-π stacking of aromatic moieties, hydrophobic interactions, and van der Waals forces. The specific sequence and stereochemistry of the amino acid residues, along with any protecting groups, play a crucial role in directing the assembly process and determining the final morphology of the nanostructure.

For a molecule like this compound, several key features would influence its self-assembly:

The Benzyloxycarbonyl (Cbz) Group: This N-terminal protecting group introduces a bulky, aromatic phenyl ring. This ring system can participate in π-π stacking interactions, which are a significant driving force for the self-assembly of many peptide-based nanostructures.

The D-Proline Residue: The rigid, cyclic structure of proline restricts the conformational flexibility of the peptide backbone. The use of D-proline, a D-amino acid, can impart resistance to enzymatic degradation by proteases, a valuable property for biomaterials. The stereochemistry of proline residues is known to influence the turn structures in peptides, which can be a precursor to more extended self-assembled architectures.

Chirality: The use of two D-amino acids (D-proline and D-alanine) results in a specific chiral molecule. Chirality is a critical factor in supramolecular chemistry, often dictating the handedness and morphology of the resulting assemblies.

The self-assembly process for such a dipeptide would likely be initiated by a change in environmental conditions, such as solvent composition, pH, or temperature, which modulates the solubility and the strength of the non-covalent interactions. Based on the self-assembly of other Cbz-protected dipeptides, potential nanostructures that could be formed include nanofibers, nanotubes, or nanosheets, where the molecules are arranged in an ordered, repeating fashion.

Table 1: Potential Driving Forces for the Self-Assembly of 1-[(Benzyloxy)carbonyl)-D-prolyl-D-alanine

Interaction TypeContributing Molecular MoietyPotential Role in Self-Assembly
π-π Stacking Benzyloxycarbonyl (Cbz) groupMajor driving force for aggregation
Hydrogen Bonding Peptide backbone (amide and carbonyl groups)Formation of β-sheet-like structures
Hydrophobic Interactions Proline ring, Alanine (B10760859) methyl group, Cbz groupStabilization of the assembled core
Chiral Recognition D-Proline and D-AlanineDictates the specific packing and morphology

Role in Peptide Hydrogels and Scaffolds

Peptide hydrogels are a class of soft materials composed of a three-dimensional network of self-assembled peptide nanofibers that entrap a large amount of water. These materials are of significant interest for biomedical applications, such as tissue engineering and drug delivery, due to their biocompatibility and tunable properties.

The formation of a hydrogel from a peptide like this compound would depend on the ability of its self-assembled nanostructures, likely nanofibers, to entangle and form a stable, porous network. The properties of such a hydrogel would be directly related to the characteristics of the constituent dipeptide.

Key Features for Hydrogel Formation and Scaffold Application:

Biocompatibility and Biodegradability: Peptides are generally biocompatible. The use of D-amino acids in the peptide backbone would likely result in a hydrogel that is resistant to degradation by common proteases, which could be advantageous for creating long-lasting tissue scaffolds.

Mechanical Properties: The mechanical stiffness of the hydrogel is a critical parameter for its application as a scaffold. This property is influenced by the density of the nanofiber network and the strength of the interactions between the peptide molecules. The rigid proline residue and the π-π stacking of the Cbz groups could potentially contribute to a more robust gel network.

Chirality and Cell Interaction: The chirality of the scaffold surface can influence cell attachment, proliferation, and differentiation. A scaffold made from a D-dipeptide would present a unique stereochemical environment to cells compared to the naturally occurring L-amino acid-based extracellular matrix.

Table 2: Hypothetical Properties of a Hydrogel from 1-[(Benzyloxy)carbonyl)-D-prolyl-D-alanine

PropertyInfluencing FactorPotential Significance in Scaffolds
Gelation Self-assembly into entangled nanofibersFormation of a 3D porous structure
Mechanical Stiffness Intermolecular forces (π-π stacking, H-bonding)Provides structural support for cells
Proteolytic Stability Presence of D-amino acidsEnhanced longevity in biological environments
Biocompatibility Peptide-based natureLow cytotoxicity, suitable for cell culture

Advanced Methodologies for Enzymatic Interactions and Reaction Mechanisms

Substrate Specificity and Kinetic Studies (Theoretical and Mechanistic Focus)

The specificity of an enzyme for its substrate is a cornerstone of its function. For 1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine, its potential as a substrate is theoretically evaluated by examining its structural components and their likely recognition by specific enzyme families.

Investigation of Enzyme-Substrate Recognition Models

The structure of this compound suggests a strong potential for interaction with enzymes that recognize D-alanyl-D-alanine (D-Ala-D-Ala) termini. These termini are critical structures in the biosynthesis of peptidoglycans in bacterial cell walls. researchgate.net The dipeptide D-Ala-D-Ala is the substrate for D-alanyl-D-alanine ligase (Ddl), an essential enzyme in this pathway. nih.govnih.gov

The recognition of D-Ala-D-Ala by Ddl involves specific hydrogen bonding and electrostatic interactions within the enzyme's active site. nih.gov The N-terminal D-alanine binds to a high-affinity site, while the C-terminal D-alanine binds to a lower-affinity site. nih.gov The benzyloxycarbonyl-D-prolyl group in the subject compound would likely influence binding. The bulky, hydrophobic benzyloxycarbonyl group could either enhance binding through hydrophobic interactions with a corresponding pocket in an enzyme's active site or sterically hinder access to the catalytic residues.

Furthermore, the D-proline residue introduces a rigid cyclic structure, which can affect the conformational flexibility of the dipeptide. This rigidity can be advantageous if it pre-organizes the molecule into a conformation that is favorable for binding, a concept utilized in rational drug design.

Computational Modeling of Enzyme Active Sites and Binding Modes

Docking simulations could be employed to model the interaction of this compound with the active site of Ddl. Such models would likely show the D-alanine portion of the molecule occupying the D-Ala binding pockets of the enzyme. The benzyloxycarbonyl-D-prolyl moiety would be positioned in the entrance channel or a nearby accessory binding pocket. The success of this binding would depend on the complementarity of this group with the amino acid residues in that region of the enzyme.

The binding mechanism is often a combination of "induced fit," where the enzyme and ligand undergo conformational changes upon binding, and "conformational selection," where the enzyme preferentially binds to a specific conformation of the ligand that already exists in solution. nih.gov The rigid proline ring in this compound could limit the number of accessible conformations, potentially favoring the conformational selection mechanism.

Inhibitor Design and Mechanism of Action (Theoretical)

The structural similarity of this compound to natural enzyme substrates makes it a candidate for investigation as a competitive inhibitor.

Exploration of Potential as a Transition State Analog

Transition state analogs are stable molecules that structurally and electronically resemble the unstable transition state of an enzyme-catalyzed reaction. They are often potent and specific inhibitors. For proteases, the transition state often involves a tetrahedral intermediate.

Aldehyde-containing peptide derivatives, such as N-benzyloxycarbonyl-prolyl-prolinal, have been shown to be potent transition-state analog inhibitors of prolyl endopeptidase. nih.govnih.gov These aldehyde inhibitors form a stable tetrahedral adduct with the active site serine residue of the protease. nih.gov While this compound itself is not an aldehyde, its dipeptide structure provides a scaffold that could be modified to incorporate a transition-state-mimicking warhead. For example, replacing the C-terminal carboxylate with an aldehyde or a phosphinate group could convert it into a potential transition state analog inhibitor for a D-Ala-D-Ala utilizing enzyme.

The antibiotic D-cycloserine, another D-alanine analog, inhibits D-alanine ligase through a phosphorylated form that mimics the D-alanyl phosphate (B84403) intermediate of the reaction. nih.gov This highlights the principle of mimicking high-energy intermediates in inhibitor design.

Rational Design of Modified Dipeptide Structures

The rational design of inhibitors often involves modifying a known substrate or inhibitor to improve its potency, selectivity, or pharmacokinetic properties. Starting with the this compound scaffold, several modifications could be envisioned to create more effective inhibitors.

For instance, modifications to the benzyloxycarbonyl group could be made to optimize hydrophobic interactions. The D-proline ring could be substituted or replaced with other cyclic or acyclic amino acids to fine-tune the conformational constraints. The D-alanine residue could also be replaced with other D-amino acids to probe the specificity of the target enzyme.

The goal of these modifications would be to increase the binding affinity (lower Ki value) for the target enzyme while minimizing binding to other enzymes, thus increasing selectivity and reducing potential off-target effects.

Protease Inhibition Mechanisms and Structure-Function Correlations

The ability of this compound to inhibit proteases would be intrinsically linked to its structure. The D-configuration of the amino acids is a key feature. Proteases typically exhibit high stereospecificity, and the presence of D-amino acids can render peptides resistant to cleavage by many common proteases that prefer L-amino acids. This inherent resistance to degradation is a desirable property for a potential drug molecule.

Furthermore, the D-alanyl-D-alanine motif is specifically recognized by bacterial transpeptidases and carboxypeptidases involved in peptidoglycan cross-linking. researchgate.net Penicillin and other β-lactam antibiotics function as mechanism-based inhibitors of these enzymes by mimicking the D-Ala-D-Ala structure. researchgate.net By analogy, this compound could theoretically act as a competitive inhibitor of these enzymes by binding to the active site and preventing the binding of the natural substrate.

The N-terminal benzyloxycarbonyl group also plays a crucial role. In studies of inhibitors for prolyl endopeptidase, the benzyloxycarbonyl group is a common feature, suggesting its importance for binding and inhibition. For example, N-benzyloxycarbonyl-glycyl-prolyl-sulfamethoxazole is a known synthetic substrate for prolyl endopeptidase. nih.gov

Biocatalytic Transformations Involving this compound

The dipeptide 1-[(Benzyloxy)carbonyl)-D-prolyl-D-alanine serves as a substrate for several classes of enzymes, enabling specific biocatalytic transformations. These enzymatic processes are of significant interest due to their high selectivity and operation under mild reaction conditions, which are often challenging to achieve through traditional chemical methods. The primary enzymatic reactions involving this compound are the cleavage of the peptide bond and the removal of the N-terminal benzyloxycarbonyl (Cbz) protecting group.

One major class of enzymes that can act on this substrate are carboxypeptidases, particularly those with specificity for D-amino acid residues at the C-terminus. S11 proteases, for instance, are known to catalyze the cleavage of D-Ala-D-Ala peptide bonds. nih.gov While the natural substrate for these enzymes is typically part of a larger peptidoglycan structure in bacterial cell walls, their catalytic machinery is adept at recognizing the D-Ala-D-Ala motif. nih.gov The reaction mechanism involves a catalytic serine residue in the enzyme's active site. nih.gov This serine attacks the carbonyl group of the peptide bond, leading to the formation of a covalent acyl-enzyme intermediate and the release of the C-terminal D-alanine. nih.gov Subsequently, a water molecule hydrolyzes this intermediate, releasing the N-terminal portion of the peptide (in this case, Cbz-D-proline) and regenerating the active enzyme. nih.gov

Another key biocatalytic transformation is the deprotection of the Cbz group, a common protecting group in peptide synthesis. Specific enzymes, often referred to as Cbz hydrolases or N-Cbz-deprotecting enzymes, can catalyze the hydrolysis of the carbamate (B1207046) bond. Microorganisms like Sphingomonas paucimobilis have been identified as sources of such enzymes. This enzymatic cleavage is highly advantageous as it proceeds under neutral aqueous conditions, avoiding the harsh acidic or reductive conditions typically required for chemical Cbz removal. The products of this reaction would be D-prolyl-D-alanine and toluene, with the release of carbon dioxide.

Furthermore, D-amino acid specific enzymes could potentially modify the D-alanine residue. For example, D-amino acid transaminases (D-AATs) are capable of converting D-amino acids into their corresponding α-keto acids. nih.gov While this action would typically occur on a free amino acid, the specificity of some transaminases might allow for activity on the C-terminal residue of the dipeptide.

The following table summarizes the potential biocatalytic transformations for this compound based on known enzymatic activities on analogous structures.

Enzyme ClassSpecific Enzyme Example (Source Organism)SubstrateReaction TypeProducts
Carboxypeptidase (S11 family) Penicillin-binding proteinsThis compoundPeptide bond hydrolysis1-[(Benzyloxy)carbonyl]-D-proline, D-Alanine
Cbz Hydrolase N-Cbz-deprotecting enzyme (Sphingomonas paucimobilis)This compoundN-terminal deprotectionD-prolyl-D-alanine, Toluene, Carbon Dioxide
D-Amino Acid Deaminase D-amino acid deaminase (Rhodococcus sp.)This compoundDeamination of C-terminal D-alanine1-[(Benzyloxy)carbonyl]-D-prolyl-pyruvic acid, Ammonia

These enzymatic methods provide highly specific and environmentally benign routes for the modification and degradation of protected dipeptides like this compound. The high degree of stereo- and regioselectivity offered by enzymes is a significant advantage over conventional chemical catalysis. tudelft.nl

Future Research Directions and Emerging Paradigms for Protected Dipeptides

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of protected dipeptides is transitioning from traditional batch processes to more sophisticated and efficient automated platforms. Flow chemistry, in particular, has emerged as a transformative technology in peptide synthesis. chimia.chnih.govresearchgate.net This approach involves the continuous pumping of reagents through a network of tubes and reactors, offering precise control over reaction parameters such as temperature, pressure, and reaction time. chimia.chdurham.ac.uk

The table below compares key aspects of traditional batch synthesis with modern flow chemistry platforms for protected dipeptide synthesis.

FeatureTraditional Batch SynthesisFlow Chemistry & Automated Platforms
Reaction Time Long (often 24+ hours for dipeptides) durham.ac.ukShort (cycle times of minutes per residue) durham.ac.uknih.gov
Process Control Limited; temperature and mixing gradientsPrecise; uniform control of temperature and stoichiometry chimia.ch
Reagent Usage Often requires large excessesMore efficient; can use fewer equivalents of reagents uzh.ch
Scalability Challenging due to vessel size and mixing issuesMore straightforward to scale up by extending run time
Real-Time Analysis Difficult to implementIntegrated (e.g., UV monitoring for deprotection) nih.govbachem.com
Purity & Yield Prone to side reactions and aggregationGenerally higher purity and yields due to speed and control nih.gov

Development of Novel Protecting Group Strategies

The success of any peptide synthesis hinges on the selection of appropriate protecting groups. nih.gov The benzyloxycarbonyl (Cbz) group in 1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine is a classic example of an N-α-amino protecting group, typically removed by hydrogenolysis. Future research is focused on expanding the toolbox of protecting groups to create more sophisticated and efficient orthogonal strategies. fiveable.me An orthogonal system uses multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective modification of different parts of a molecule without affecting others. nih.govfiveable.me

Emerging strategies include the development of "safety-catch" linkers and protecting groups, which are stable under standard conditions but can be "activated" to become labile for removal, adding another layer of orthogonality. researchgate.netresearchgate.net Another promising area is the design of protecting groups with novel properties, such as the polar N,N-dimethylaminoxy carbonyl (Dmaoc) group, which can enhance the solubility of growing peptide chains, a common challenge in SPPS. frontiersin.org

Perhaps one of the most significant future directions is the use of enzymes for deprotection. Biocatalytic methods offer unparalleled selectivity and operate under extremely mild conditions (neutral pH, room temperature), preventing common side reactions like racemization. researchgate.net Specific enzymes have been identified and developed that can selectively hydrolyze the N-benzyloxycarbonyl (Cbz) group from both D- and L-amino acids, a paradigm shift from harsh chemical deprotection methods like HBr/acetic acid or catalytic hydrogenation. researchgate.netgoogle.com This enzymatic approach is particularly valuable when other sensitive functional groups are present in the peptide. google.com

The following table summarizes various protecting groups and their cleavage conditions, highlighting the trend toward milder and more orthogonal methods.

Protecting GroupAbbreviationCleavage ConditionsOrthogonality Example
Benzyloxycarbonyl CbzCatalytic Hydrogenation (H₂/Pd); Strong Acid (HBr/AcOH); Na/liquid NH₃ creative-peptides.comOrthogonal to Fmoc group.
tert-Butoxycarbonyl BocStrong Acid (e.g., Trifluoroacetic Acid - TFA) creative-peptides.comOrthogonal to Fmoc and some benzyl-type groups. researchgate.net
9-Fluorenylmethyloxycarbonyl FmocMild Base (e.g., Piperidine (B6355638) in DMF) creative-peptides.comOrthogonal to Boc, Cbz, and tBu side-chain protection. researchgate.net
Alloc (Allyloxycarbonyl) AllocPalladium (Pd) catalyst fiveable.meOrthogonal to Fmoc and Boc strategies.
Dmaoc (N,N-dimethylaminoxy carbonyl) DmaocReduction (e.g., Dithiothreitol - DTT) frontiersin.orgA polar group compatible with peptide ligation strategies. frontiersin.org
Enzymatic (Cbz-deprotectase) -Specific hydrolase enzymes at neutral pH researchgate.netgoogle.comOffers ultimate selectivity, leaving other groups completely intact.

Advanced Characterization Techniques (e.g., Cryo-EM for Peptide Assemblies)

While classical techniques like NMR and mass spectrometry are standard for characterizing individual dipeptide molecules, a significant future direction lies in understanding their self-assembly into complex nanostructures. nih.gov Protected dipeptides can act as building blocks for supramolecular materials like nanotubes, hydrogels, and nanofibers. researchgate.netnih.gov Elucidating the three-dimensional architecture of these assemblies is crucial for designing new biomaterials.

Cryo-electron microscopy (Cryo-EM) has recently emerged as a revolutionary tool for this purpose. emory.edu By flash-freezing solvated samples, Cryo-EM allows for the visualization of peptide assemblies in their near-native state at near-atomic resolution. nih.gov Researchers have successfully used Cryo-EM to determine the 3D structures of self-assembled peptide filaments and nanotubes, revealing the precise molecular interactions, such as hydrogen bonds and π-π stacking, that govern their formation. nih.govrcsb.org While Cryo-EM is not used to image a small molecule like a single dipeptide, it is critical for understanding the higher-order structures that dipeptides can form, which is essential for their application in materials science and nanotechnology. emory.edu

TechniqueInformation GainedRelevance to Protected Dipeptides
Cryo-Electron Microscopy (Cryo-EM) High-resolution 3D structure of assembled nano-objects (fibrils, tubes) nih.govrcsb.orgReveals how dipeptide building blocks organize into functional materials.
Small-Angle X-ray Scattering (SAXS) Size, shape, and structure of nanometer-scale assemblies in solution rsc.orgProbes the nanostructure of self-assembled objects formed from dipeptides.
Small-Angle Neutron Scattering (SANS) Complements SAXS; provides contrast variation to highlight specific components rsc.orgElucidates the structure of complex peptide assemblies.
Atomic Force Microscopy (AFM) High-resolution surface imaging and mechanical properties of assemblies researchgate.netVisualizes the morphology of nanofibers and hydrogels.
Circular Dichroism (CD) Spectroscopy Secondary structure information (e.g., β-sheets) within the assembly rsc.orgConfirms the conformational state of peptides upon self-assembly.

Theoretical Prediction of Reactivity and Selectivity

The empirical, trial-and-error approach to optimizing peptide synthesis is gradually being augmented by powerful computational and theoretical methods. The ability to predict the reactivity of protected amino acids and the selectivity of coupling reactions is a major goal for future research. Quantum chemical methods, particularly Density Functional Theory (DFT), are being employed to model the fundamental steps of peptide bond formation. nih.govmdpi.com

These theoretical studies can calculate reaction energy profiles, identify transition state structures, and determine activation energy barriers for the coupling of protected amino acids. nih.goviastate.edu This provides deep mechanistic insight into why certain coupling reagents are more effective than others and helps predict potential side reactions, such as epimerization (racemization) at the chiral center, which is a critical issue in peptide synthesis. thieme-connect.de For example, DFT calculations have been used to investigate the formation of a dipeptide from two alanine (B10760859) molecules, identifying a four-membered ring transition state. iastate.edu

Beyond single reaction steps, computational models are also being developed to predict higher-level phenomena. Machine learning algorithms, fed with real-time data from automated flow synthesizers, can predict sequence-dependent aggregation and optimize synthesis parameters on the fly. chimia.chuzh.ch Similarly, molecular dynamics simulations are used to model the self-assembly process of peptides, predicting how changes in a dipeptide's structure will influence the stability and morphology of the resulting nanomaterial. mdpi.comacs.org

Computational MethodApplication in Dipeptide ResearchKey Insights
Density Functional Theory (DFT) Modeling peptide bond formation nih.govnih.govReaction mechanisms, transition states, activation energies. iastate.edu
Climbing Image Nudged Elastic Band (CI-NEB) Finding minimum energy paths for reactions iastate.eduDetailed reaction pathways and barrier heights.
Molecular Dynamics (MD) Simulations Simulating peptide self-assembly and folding acs.orgPredicting nanostructure stability and morphology.
Deep Learning / Machine Learning Predicting synthesis outcomes from real-time data chimia.chSequence-specific aggregation, optimization of flow synthesis parameters. uzh.ch

Exploration of Non-Canonical Amino Acid Incorporation Strategies

While the 20 proteinogenic amino acids provide a vast chemical space, the incorporation of non-canonical amino acids (ncAAs) into peptides offers a route to novel structures with enhanced properties, such as increased stability against enzymatic degradation or unique conformational constraints. nih.gov Future research will increasingly focus on developing robust strategies to incorporate ncAAs into dipeptides and larger peptide chains. nih.gov

The synthesis of a dipeptide containing an ncAA, for instance, coupling Cbz-D-proline with a β-amino acid or an amino acid with a synthetic side chain, requires carefully controlled conditions. Conventional coupling methods can be sluggish or lead to epimerization, necessitating new approaches. jst.go.jp Emerging strategies include the direct chemical modification of a pre-formed peptide on a solid support or the use of hydrophobic "anchor-supported" peptides that facilitate reactions in solution. nih.govjst.go.jp The development of novel organocatalysts and synthetic routes for preparing diverse ncAA building blocks is also a critical area of research. nih.gov The ability to readily synthesize protected dipeptides like this compound provides a foundational template that can be adapted for the incorporation of these novel building blocks, paving the way for a new generation of peptidomimetics with tailored functions.

StrategyDescriptionAdvantages
Building Block Approach Synthesize the protected ncAA first, then incorporate it using standard peptide coupling methods. jst.go.jpLeverages well-established SPPS or solution-phase chemistry.
Direct Peptidic Modification Chemically transform a canonical amino acid residue already within a peptide chain into a non-canonical one. nih.govAvoids the need to synthesize the ncAA building block separately.
Hydrophobic Anchor-Supported Synthesis A hydrophobic tag is attached to the peptide to improve solubility in organic solvents, facilitating solution-phase reactions. nih.govjst.go.jpEnables direct application of various organic reactions to peptides.
Asymmetric Mannich-type Reactions A method to synthesize a wide variety of ncAAs by reacting an α-imino carboxylic acid derivative with different nucleophiles. nih.govProvides access to a diverse library of ncAA structures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.